molecular formula C10H7F2NO2 B15206844 1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone

1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B15206844
M. Wt: 211.16 g/mol
InChI Key: FGBYMOVQJDTUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

1-[6-(difluoromethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H7F2NO2/c1-5(14)10-13-7-3-2-6(9(11)12)4-8(7)15-10/h2-4,9H,1H3

InChI Key

FGBYMOVQJDTUQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)C(F)F

Origin of Product

United States

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